1-Benzyl-4-piperidin-4-yl-piperazine
Description
1-Benzyl-4-piperidin-4-yl-piperazine is a piperazine derivative characterized by a benzyl group attached to the piperazine ring and a piperidin-4-yl substituent at the 4-position. This structure combines aromatic (benzyl) and alicyclic (piperidine/piperazine) moieties, which are common in bioactive molecules targeting central nervous system (CNS) receptors, such as neurokinin or serotonin receptors .
Properties
IUPAC Name |
1-benzyl-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZYEOANUCDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394943 | |
| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-00-0 | |
| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-piperidin-4-yl-piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-piperidone under reductive amination conditions. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-piperidin-4-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-Benzyl-4-piperidin-4-yl-piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an analgesic or antipsychotic agent.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-piperidin-4-yl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Benzyl-4-piperidin-4-yl-piperazine with structurally related piperazine and piperidine derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The benzyl group in this compound enhances lipophilicity compared to non-aromatic analogs (e.g., 1-Methyl-4-piperidin-4-yl-piperazine), favoring blood-brain barrier penetration . Fluorinated derivatives (e.g., 3-fluorobenzoyl in ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
Synthetic Challenges :
- Benzhydrylpiperazine derivatives with sulfonyl groups (e.g., 7q) show variable synthetic yields (31–59%), influenced by steric hindrance from bulky substituents .
- The methoxyphenyl group in 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine requires NaBH3CN for reductive amination, a method distinct from the target compound’s synthesis .
Biological Activity Trends: Piperidine-piperazine hybrids (e.g., ) demonstrate neurokinin antagonism, suggesting that this compound may share this activity.
Research Findings and Implications
- Neurokinin Antagonism : Substituted piperidine-piperazine derivatives, including the target compound, are reported to block NK1/NK3 receptors, making them candidates for treating schizophrenia, anxiety, and pain .
- Structural-Activity Relationships (SAR) :
- Aromatic substituents (e.g., benzyl, benzhydryl) enhance CNS activity but may reduce aqueous solubility.
- Electron-withdrawing groups (e.g., nitro in , fluorine in ) improve binding affinity and stability.
Biological Activity
1-Benzyl-4-piperidin-4-yl-piperazine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a dual-ring structure composed of a piperazine ring substituted with a benzyl group and a piperidine moiety. This unique configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.
The primary mechanism of action for this compound involves its interaction with sigma receptors, specifically sigma receptor 1 (S1R). It acts as an agonist , modulating various signaling pathways that influence numerous biological functions. The compound's ability to bind to S1R has been linked to its potential therapeutic effects, including analgesic and antipsychotic properties.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity : Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria .
- Antiviral Activity : It has been identified as a potential inhibitor of the influenza virus, showcasing a novel mechanism by interfering with hemagglutinin fusion peptide interactions .
- Analgesic and Antipsychotic Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in pain management and psychiatric disorders .
Case Studies and Experimental Data
- Antiviral Efficacy : A study demonstrated that this compound inhibited the H1N1 virus effectively. The compound's structure was essential for its activity, with specific interactions identified between the compound and viral proteins .
- Antimicrobial Testing : In vitro studies showed that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .
- Receptor Binding Studies : Functional assays revealed that the compound binds with high affinity to S1R, comparable to established antipsychotic medications like haloperidol, indicating its potential as a therapeutic agent in neuropsychiatric conditions .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Antiviral, Analgesic | S1R Agonist |
| N-Benzylpiperazine | Mild Antidepressant | Serotonin Receptor Modulation |
| 4-Benzylpiperidine | Moderate Analgesic | Opioid Receptor Interaction |
| 1-(1-Benzylpiperidin-4-yl)piperazine | Antipsychotic | Dopamine Receptor Antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
